Cyclobenzaprine

Catalog No.
S594312
CAS No.
303-53-7
M.F
C20H21N
M. Wt
275.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclobenzaprine

CAS Number

303-53-7

Product Name

Cyclobenzaprine

IUPAC Name

N,N-dimethyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)propan-1-amine

Molecular Formula

C20H21N

Molecular Weight

275.4 g/mol

InChI

InChI=1S/C20H21N/c1-21(2)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20/h3-6,8-14H,7,15H2,1-2H3

InChI Key

JURKNVYFZMSNLP-UHFFFAOYSA-N

SMILES

CN(C)CCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31

Solubility

Freely Soluble
In water, 1.09 mg/L at 25 °C (est)
6.89e-03 g/L

Synonyms

cyclobenzaprine, cyclobenzaprine hydrochloride, Flexeril, Lisseril

Canonical SMILES

CN(C)CCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31

Mechanism of Action:

Cyclobenzaprine's exact mechanism of action in reducing muscle spasms remains unclear. However, research suggests it primarily acts within the central nervous system, specifically in the brainstem []. Studies have shown that it interacts with various neurotransmitters, including serotonin and norepinephrine, potentially influencing pain perception and muscle tone [].

Treatment of Muscle Spasms:

Cyclobenzaprine is primarily used in clinical settings to manage muscle spasms associated with acute musculoskeletal conditions like low back pain and neck pain []. Research supports its effectiveness in reducing pain and improving muscle function alongside other therapeutic interventions like physical therapy []. However, its long-term use for chronic pain management lacks robust evidence and is not recommended due to potential side effects and limited benefits [].

Research on Alternative Applications:

Safety and Side Effects:

Research highlights several potential side effects associated with cyclobenzaprine use, including drowsiness, dizziness, and dry mouth []. Due to its central nervous system effects, it can also interact with other medications, potentially increasing the risk of adverse reactions []. Therefore, proper caution and medical supervision are crucial when using cyclobenzaprine.

Physical Description

Solid

XLogP3

5.2

LogP

5.2
log Kow = 4.79 (est)
5.2

Melting Point

217
216-218°C(hydrochloridesalt)

UNII

69O5WQQ5TI

Related CAS

6202-23-9 (hydrochloride)

GHS Hazard Statements

H301: Toxic if swallowed [Danger Acute toxicity, oral];
H312: Harmful in contact with skin [Warning Acute toxicity, dermal];
H332: Harmful if inhaled [Warning Acute toxicity, inhalation]

Use and Manufacturing

Cyclobenzaprine is used as a medication or supplement. An overview is available from MedlinePlus, a consumer health web site produced by the National Library of Medicine.

Vapor Pressure

2.29X10-6 mm Hg at 25 °C (est)

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

303-53-7

Associated Chemicals

Cyclobenzaprine hydrochloride; 6202-23-9

Wikipedia

Cyclobenzaprine

Drug Warnings

The development of a potentially life-threatening serotonin syndrome has been reported with Cyclobenzaprine Hydrochloride when used in combination with other drugs, such as selective serotonin reuptake inhibitors (SSRIs), serotonin norepinephrine reuptake inhibitors (SNRIs), tricyclic antidepressants (TCAs), tramadol, bupropion, meperidine, verapamil, or MAO inhibitors. The concomitant use of Cyclobenzaprine Hydrochloride with MAO inhibitors is contraindicated. Serotonin syndrome symptoms may include mental status changes (e.g., confusion, agitation, hallucinations), autonomic instability (e.g., diaphoresis, tachycardia, labile blood pressure, hyperthermia), neuromuscular abnormalities (e.g., tremor, ataxia, hyperreflexia, clonus, muscle rigidity), and/or gastrointestinal symptoms (e.g., nausea, vomiting, diarrhea). Treatment with Cyclobenzaprine Hydrochloride and any concomitant serotonergic agents should be discontinued immediately if the above reactions occur and supportive symptomatic treatment should be initiated. If concomitant treatment with Cyclobenzaprine Hydrochloride and other serotonergic drugs is clinically warranted, careful observation is advised, particularly during treatment initiation or dose increases.
Dry mouth occurred in 21 or 32% of patients receiving 5 or 10 mg, respectively, of cyclobenzaprine and in 7% of those receiving placebo in controlled studies. Dry mouth also occurred in 27 or 7% of patients receiving 10 mg of the drug in clinical studies or during postmarketing surveillance, respectively. Abdominal pain, acid regurgitation, dyspepsia, constipation, diarrhea, nausea, and unpleasant taste occurred in 1-3% of patients receiving 5 or 10 mg of cyclobenzaprine in controlled studies or during postmarketing surveillance in patients receiving 10 mg of the drug. Vomiting, anorexia, GI pain, gastritis, thirst, edema of the tongue, and flatulence were reported during postmarketing surveillance or in less than 1% of patients receiving 10 mg of the drug in controlled studies. Paralytic ileus, tongue discoloration, stomatitis, and parotid swelling were reported in patients receiving other tricyclic drugs or rarely with cyclobenzaprine, but a causal relationship with cyclobenzaprine could not be established.
Malaise, seizures, ataxia, vertigo, dysarthria, hypertonia, tremors, disorientation, insomnia, depressed mood, abnormal sensations, anxiety, agitation, psychosis, abnormal thinking, abnormal dreaming, hallucinations, excitement, paresthesia, and diplopia were reported during postmarketing surveillance or in less than 1% of patients receiving 10 mg of the drug in controlled studies. Other adverse nervous system effects that have been reported in patients receiving other tricyclic drugs or rarely with cyclobenzaprine but for which a causal relationship with the drug could not be established include decreased or increased libido, abnormal gait, delusions, aggressive behavior, paranoia, peripheral neuropathy, Bell's palsy, alterations in EEG patterns, and extrapyramidal manifestations.
Headache occurred in 5% of those receiving 5 or 10 mg of cyclobenzaprine and in 8% of those receiving placebo in controlled studies; headache occurred in 1-3% of patients receiving 10 mg of the drug in controlled studies and postmarketing surveillance. Irritability, decreased mental acuity, nervousness, asthenia, and confusion occurred in 1-3% of patients receiving 5 or 10 mg of cyclobenzaprine in controlled studies or during postmarketing surveillance in patients receiving 10 mg of the drug.
For more Drug Warnings (Complete) data for Cyclobenzaprine (25 total), please visit the HSDB record page.

Biological Half Life

The effective half-life of cyclobenzaprine in young healthy subjects is approximately 18 hours. These values are extended in the elderly and those with hepatic insufficiency, with a mean effective half-life of 33.4 hours and 46.2 hours in these groups, respectively.
Cyclobenzaprine is eliminated quite slowly, with an effective half-life of 18 hours (range 8-37 hours; n=18) ... .

Use Classification

Pharmaceuticals

Methods of Manufacturing

Cyclobenzaprine may be synthesized by Grignard addition of alpha-dimethylaminopropylmagnesium chloride to 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-one, followed by elimination of water from the resulting tertiary carbinol.

Storage Conditions

Store at 20 deg to 25 °C (68 deg to 77 °F).
Keep container tightly closed in a dry and well-ventilated place. /Cyclobenzaprine hydrochloride/

Interactions

Concomitant use of cyclobenzaprine with diflunisal or naproxen reportedly was well tolerated and did not appear to result in any unexpected adverse effects. However, concomitant use of cyclobenzaprine with naproxen has been associated with an increased incidence of drowsiness. Plasma concentrations of aspirin or cyclobenzaprine were unaffected when the drugs were administered concomitantly. It has not been established whether combined therapy with cyclobenzaprine and aspirin (or other analgesics) will result in enhanced clinical efficacy.
Cyclobenzaprine and structurally similar tricyclic antidepressants may block the hypotensive effects of guanethidine (no longer commercially available in the US) and other similarly acting drugs.
Cyclobenzaprine and structurally similar tricyclic antidepressants may enhance the risk of seizures in patients receiving tramadol.
Cyclobenzaprine may be additive with or may potentiate the action of other CNS depressants (e.g., alcohol, barbiturates). Cyclobenzaprine, especially when used concomitantly with alcohol or other CNS depressants, may impair the patient's ability to perform activities requiring mental alertness or physical coordination (e.g., operating machinery, driving a motor vehicle).
For more Interactions (Complete) data for Cyclobenzaprine (9 total), please visit the HSDB record page.

Stability Shelf Life

Stable under recommended storage conditions. /Cyclobenzaprine hydrochloride/

Dates

Modify: 2023-08-15

Pain control following alloplastic breast reconstruction with muscle relaxant: A randomized controlled trial

Mohamed Nazhat Al Yafi, Hassan ElHawary, Becher Al-Halabi, Hassan Alnaeem, Liqin Xu, Omar Fouda-Neel
PMID: 32883616   DOI: 10.1016/j.bjps.2020.08.053

Abstract




Exploring the transmucosal permeability of cyclobenzaprine: A comparative preformulation by standardized and controlled ex vivo and in vitro permeation studies

Haidara Majid, Andreas Puzik, Tanja Maier, Daniel Eberhard, Anke Bartel, Hans-Christian Mueller, Bjoern B Burckhardt
PMID: 33831487   DOI: 10.1016/j.ijpharm.2021.120574

Abstract

As part of early drug development, preformulation studies are used to comprehensively explore the properties of new drugs. In particular, this includes the biopharmaceutical characterization and evaluation of impacting factors (e.g. excipients, microenvironmental conditions etc.) by permeation studies. To overcome the limitations of current studies, a novel standardized ex vivo procedure using esophageal mucosa as surrogate has been established successfully and applied to preformulation studies for oromucosal delivery of cyclobenzaprine hydrochloride, a tricyclic muscle relaxant with potential for psychopharmacotherapeutic use. By using the standardized ex vivo permeation process, a twofold enhancement of permeability (0.98 ± 0.16 to 1.96 ± 0.10 * 10
cm/s) was observed by adjustment and controlling of microenvironmental pH, empowering a targeted and effective development of sublingual formulations. Predictivity and suitability were superior compared to in vitro experiments using artificial biomimetic membranes, revealing a determination coefficient (R
) of 0.995 vs. 0.322 concerning pH-dependent permeability of cyclobenzaprine. In addition, diffusion properties were extensively examined (e.g. influence of mucosal thicknesses, tissue freezing etc.). The alignment of the study design regarding physiologically/clinically relevant conditions resulted in ex vivo data that allowed for the estimation of plasma AUC levels in the extend of reported in vivo ranges.


Treatment data from the Brazilian fibromyalgia registry (EpiFibro)

Marcos Renato de Assis, Eduardo Dos Santos Paiva, Milton Helfenstein Jr, Roberto Ezequiel Heymann, Daniel Feldman Pollak, Jose Roberto Provenza, Aline Ranzolin, Marcelo Cruz Rezende, Luiz Severiano Ribeiro, Eduardo José R Souza, José Eduardo Martinez
PMID: 31964420   DOI: 10.1186/s42358-019-0108-2

Abstract

EpiFibro (Brazilian Epidemiological Study of Fibromyalgia) was created to study patients with fibromyalgia (FM). Patients were included since 2011 according to the classification criteria for FM of the American College of Rheumatology of 1990 (ACR1990).
To analyze the therapeutic measures prescribed by Brazilian physicians.
Cross-sectional study of a multicenter cohort. The therapeutic measures were described using descriptive statistics.
We analyzed 456 patients who had complete data in the registry. The mean age was 54.0 ± 11.9 years; 448 were women (98.2%). Almost all patients (98.4%) used medications, 62.7% received health education, and less than half reported practicing physical exercise; these modalities were often used in combination. Most patients who practiced exercises practiced aerobic exercise only, and a significant portion of patients combined it with flexibility exercises. The most commonly used medication was amitriptyline, followed by cyclobenzaprine, and a minority used medication specifically approved for FM, such as duloxetine and pregabalin, either alone or in combination. Combinations of two or three medications were observed, with the combination of fluoxetine and amitriptyline being the most frequent (18.8%).
In this evaluation of the care of patients with FM in Brazil, it was found that the majority of patients are treated with a combination of pharmacological measures. Non-pharmacological methods are underused, with aerobic exercise being the most commonly practiced exercise type. The most commonly prescribed single drug was amitriptyline, and the most commonly prescribed combination was fluoxetine and amitriptyline. Drugs specifically approved for FM are seldom prescribed.


Transfer of Cyclobenzaprine into Human Milk and Subsequent Infant Exposure

Bhaskari Burra, Palika Datta, Kathleen Rewers-Felkins, Teresa Baker, Thomas W Hale
PMID: 31017819   DOI: 10.1177/0890334419843307

Abstract

Cyclobenzaprine is a skeletal muscle relaxant primarily used in the treatment of pain. Its use during lactation is a matter of concern as its level of exposure to infants through human milk is still unknown.
The aim of this study was to determine cyclobenzaprine concentrations in the milk samples collected from two lactating mothers.
The present study describes the analysis of cyclobenzaprine in human milk using liquid chromatography mass spectrometry, which determined the drug concentration-time profiles in human milk.
This study shows low levels of concentrations of cyclobenzaprine in human milk with calculated relative infant dose of 0.5%. However, due to the sedative properties of cyclobenzaprine, regular clinical assessment of the infant is recommended to evaluate for long-term effects.


Induction of Psychosis by Cyclobenzaprine

Johan Y Cohen, Amélie Guilbault
PMID: 30618472   DOI:

Abstract

Due to the stringent regulatory environment for therapeutics, common side-effects of drugs in the general population are largely well-documented. This is however less the case with certain patient subgroups who may exhibit significant adverse responses to therapeutics that are otherwise well-tolerated. We report a case of psychosis induced by exposure to a commonly prescribed drug to treat muscle spasms and associated pain cyclobenzaprine (Flexeril®). Cyclobenzaprine is structurally very similar to tricyclic anti-depressants, such as amyltriptine. While it is well known that agitation caused by cyclobenzaprine is not an uncommon occurrence in the elderly, there have also been sporadic reports of significant psychosis in association with the use of cyclobenzaprine in younger patients. We report a case of reversible mania in a susceptible 44-year-old patient with a lengthy history of mild borderline personality and bipolar disorder. Shortly after being treated with cyclobenzaprine for pain due to a minor injury, this patient exhibited significant signs of mania although these signs were readily reversible upon termination of the treatment with cyclobenzaprine. The patient's severe adverse reaction to this normally innocuous drug adds weight to the notion that there is reason for caution with its prescription for potentially susceptible patient subgroups.


Evaluation of the impact of preoperative use of dexamethasone and cyclobenzaprine in surgical extraction of lower third molars on trismus by electromyographic analysis

Fernando Vagner Raldi, Rodrigo Dias Nascimento, Fábio Ricardo Loureiro Sato, Lucio Murillo Santos, José Benedito Oliveira Amorim, Michelle Bianchi de Moraes
PMID: 31119419   DOI: 10.1007/s10006-019-00776-z

Abstract

The aim of this study was to evaluate the influence of cyclobenzaprine and dexamethasone on ​the electrical activity of the masticatory muscles in patients who had undergone lower third molar surgery.
Thirty bilateral impacted lower third molars with indication of extraction were randomised into three groups: the control group, the dexamethasone, and the cyclobenzaprine group. To obtain muscular electrical activity and mouth opening, an electromyographic device was used at mandibular rest and maximum voluntary contraction and compared pre- and post-operatively.
During muscle contraction, no significant difference was observed in the electromyographic records on the non-operated side. On the operated side, there was a reduction in electrical activity for both drugs pre-operatively and immediately post-operatively compared to the control group. All pharmacological agents promoted a higher mouth opening compared to control group.
The results suggest that dexamethasone and cyclobenzaprine may be useful as an adjuvant in the prevention of motor dysfunctions in third molar surgery.


Multi-Spectroscopic Characterization of Human Serum Albumin Binding with Cyclobenzaprine Hydrochloride: Insights from Biophysical and

Mohammad Hassan Baig, Safikur Rahman, Gulam Rabbani, Mohd Imran, Khurshid Ahmad, Inho Choi
PMID: 30717459   DOI: 10.3390/ijms20030662

Abstract

Cyclobenzaprine hydrochloride (CBH) is a well-known muscle relaxant that is widely used to relieve muscle spasms and other pain associated with acute musculoskeletal conditions. In this study, we elucidated the binding characteristics of this muscle relaxant to human serum albumin (HSA). From a pharmaceutical and biochemical viewpoint, insight into the structure, functions, dynamics, and features of HSA-CBH complex holds great importance. The binding of CBH with this major circulatory transport protein was studied using a combination of biophysical approaches such as UV-VIS absorption, fluorescence quenching, and circular dichroism (CD) spectroscopy. Various
techniques, molecular docking and molecular dynamics, were also used to gain deeper insight into the binding. A reduction in the fluorescence intensities of HSA-CBH complex with a constant increase in temperature, revealed the static mode of protein fluorescence quenching upon CBH addition, which confirmed the formation of the HSA-CBH ground state complex. The alteration in the UV-VIS and far-UV CD spectrum indicated changes in both secondary and tertiary structures of HSA upon binding of CBH, further proving CBH binding to HSA. The analysis of thermodynamic parameters ∆H° and ∆S° showed that binding of CBH to HSA was dominated by intermolecular hydrophobic forces. The results of the molecular docking and molecular dynamics simulation studies also confirmed the stability of the complex and supported the experimental results.


Green analytical chromatographic assay method for quantitation of cyclobenzaprine in tablets, spiked human urine and in-vitro dissolution test

M I Walash, S A El Abass Mohamed
PMID: 31296331   DOI: 10.1016/j.pharma.2019.06.004

Abstract

Cyclobenzaprine hydrochloride, a skeletal muscle relaxant has been determined using an ecofriendly micellar HPLC method in its pure form and tablets. The chromatographic determination was performed using C
monolithic column (100mm×4.6mm i.d., 5μm particle size) and micellar eluent which was composed of sodium dodecyl sulfate (0.15M), n-propanol (15%), 0.02M orthophosphoric acid (pH 4.5) and 0.3% triethylamine using UV detection of effluent was set at 225nm. The calibration plot showed good linearity over concentration range from 2-40μg/mL. The assay results were statistically validated for linearity, accuracy, precision and specificity according to ICH guidelines. Additionally, regarding USP guidelines, the uniformity of tablets content and in-vitro dissolution test of the tablets was tested using the proposed method. Simple and rapid applicability of the developed method allowed determination of the drug in its pure and tablet dosage forms. Moreover, the major advantage of micellar HPLC technique is to determine the drug in biological fluids without prior extraction steps. Depending on this, the estimation of cyclobenzaprine in spiked human urine was so simple without traditional tedious procedures. The proposed method offers the advantages of sensitivity and simplicity in addition to short analysis time which didn't exceed 6 minutes.


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